molecular formula C16H14N2OS2 B5351017 5-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]thiophene-3-carboxamide

5-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]thiophene-3-carboxamide

Cat. No.: B5351017
M. Wt: 314.4 g/mol
InChI Key: RCJONAYHBKCFSB-UHFFFAOYSA-N
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Description

5-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]thiophene-3-carboxamide is a heterocyclic compound that features a thiazole ring and a thiophene ring. These structures are known for their biological activities and are often found in various pharmacologically active compounds. The presence of both thiazole and thiophene rings in a single molecule makes this compound particularly interesting for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]thiophene-3-carboxamide typically involves the formation of the thiazole ring followed by its attachment to the thiophene ring. One common method involves the reaction of 2-phenyl-1,3-thiazole-4-carbaldehyde with 5-methylthiophene-3-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to increase yield and purity. This could include the use of automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]thiophene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]thiophene-3-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

Mechanism of Action

The mechanism of action of 5-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]thiophene-3-carboxamide involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The thiophene ring can participate in electron transfer reactions, affecting cellular processes. These interactions can lead to the inhibition of microbial growth, reduction of inflammation, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    2-phenyl-1,3-thiazole-4-carbaldehyde: A precursor in the synthesis of the target compound.

    5-methylthiophene-3-carboxylic acid: Another precursor used in the synthesis.

    Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.

    Ritonavir: An antiretroviral drug that also contains a thiazole ring

Uniqueness

The uniqueness of 5-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]thiophene-3-carboxamide lies in its combined thiazole and thiophene rings, which confer a broad spectrum of biological activities. This dual-ring structure makes it a versatile compound for various scientific research applications .

Properties

IUPAC Name

5-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS2/c1-11-7-13(9-20-11)15(19)17-8-14-10-21-16(18-14)12-5-3-2-4-6-12/h2-7,9-10H,8H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCJONAYHBKCFSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CS1)C(=O)NCC2=CSC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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